molecular formula C17H22N4OS B2847248 2-(cyclopentylthio)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)acetamide CAS No. 2319807-77-5

2-(cyclopentylthio)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)acetamide

Cat. No. B2847248
CAS RN: 2319807-77-5
M. Wt: 330.45
InChI Key: NZFSRSCFUWTGFK-UHFFFAOYSA-N
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Description

2-(cyclopentylthio)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)acetamide is a useful research compound. Its molecular formula is C17H22N4OS and its molecular weight is 330.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Insecticidal Assessment

  • Application : A study by Fadda et al. (2017) explored the synthesis of various heterocycles incorporating a thiadiazole moiety, including compounds like 2-(cyclopentylthio)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)acetamide. These compounds were tested as insecticidal agents against the cotton leafworm, Spodoptera littoralis, highlighting their potential in agricultural pest control applications (Fadda et al., 2017).

Antitumor Activity

  • Application : Albratty et al. (2017) conducted research on the synthesis and evaluation of the antitumor activity of novel compounds, including those based on the structure of this compound. This study indicated potential applications in cancer treatment, as some compounds showed inhibitory effects on different cell lines (Albratty et al., 2017).

Synthesis of Polysubstituted Pyridines

  • Application : Research by Abu-Shanab et al. (1994) involved the synthesis of polysubstituted pyridines using compounds similar to this compound. This demonstrates the utility of such compounds in synthesizing complex pyridine structures, relevant in various chemical and pharmaceutical applications (Abu-Shanab et al., 1994).

Synthesis of Heterocyclic Compounds

  • Application : The work of Shams et al. (2010) showcased the synthesis of diverse heterocyclic derivatives using a compound structurally similar to this compound. This study emphasizes the role of such compounds in the creation of varied heterocyclic structures, potentially useful in drug development (Shams et al., 2010).

Antimicrobial Activity

  • Application : Bondock et al. (2008) explored the synthesis and antimicrobial activity of new heterocyclic compounds, including those derived from structures akin to this compound. Their findings suggest potential applications in developing new antimicrobial agents (Bondock et al., 2008).

Synthesis of Pyrazolo[4,3-b]pyridine Derivatives

  • Application : Ibrahim et al. (2011) conducted research on synthesizing 1,2,3-Triazolo[4,5-b]pyridines and pyrazolo[4,3-b]pyridines, using starting materials related to this compound. These derivatives have potential applications in various chemical and pharmaceutical industries (Ibrahim et al., 2011).

Mechanism of Action

Target of Action

The primary target of this compound is Nicotinamide Phosphoribosyltransferase (NAMPT) . NAMPT is an enzyme that catalyzes the rate-limiting step of the NAD+ salvage pathway . NAD+ plays a pivotal role in many biological processes including metabolism and aging .

Mode of Action

This compound acts as a potent activator of NAMPT . It interacts with NAMPT, enhancing its activity and thereby increasing the production of NAD+ . This results in the amplification of the various biological processes that NAD+ is involved in .

Biochemical Pathways

The activation of NAMPT affects the NAD+ salvage pathway . This pathway is responsible for the recycling of NAD+, a crucial coenzyme in redox reactions . By increasing the activity of NAMPT, the compound boosts the production of NAD+, thereby enhancing the efficiency of the NAD+ salvage pathway and its downstream effects .

Pharmacokinetics

It’s noted that the compound’sCytochrome P450 (CYP) direct inhibition (DI) was identified as an issue of concern, and was resolved through modulation of lipophilicity . This suggests that the compound has been optimized for improved bioavailability and reduced interaction with CYP enzymes .

Result of Action

The activation of NAMPT by this compound leads to an increase in the production of NAD+ . This, in turn, enhances the various biological processes that NAD+ is involved in, including metabolism and aging . Therefore, the molecular and cellular effects of the compound’s action are likely to be wide-ranging, given the central role of NAD+ in cellular function .

properties

IUPAC Name

2-cyclopentylsulfanyl-N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4OS/c1-21-11-14(10-20-21)16-8-13(6-7-18-16)9-19-17(22)12-23-15-4-2-3-5-15/h6-8,10-11,15H,2-5,9,12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZFSRSCFUWTGFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)CSC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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